
1,2-Dichloro-2-methylpropane
Overview
Description
1,2-Dichloro-2-methylpropane is a useful research compound. Its molecular formula is C4H8Cl2 and its molecular weight is 127.01 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Like many organic compounds, it may interact with various enzymes and proteins within the body, altering their function and potentially leading to various physiological effects .
Mode of Action
It is known that the compound can be synthesized through the reaction of isobutene with chlorine in the presence of a catalyst . This suggests that the compound may undergo similar reactions within the body, potentially leading to the formation of new compounds or the modification of existing ones .
Biochemical Pathways
Given its chemical structure, it may be involved in reactions related to the metabolism of halogenated organic compounds .
Pharmacokinetics
Given its chemical properties, it is likely that the compound is lipophilic and may therefore be readily absorbed and distributed throughout the body .
Result of Action
Like many organic compounds, it may have various physiological effects depending on its concentration and the specific biological context .
Action Environment
The action, efficacy, and stability of 1,2-Dichloro-2-methylpropane may be influenced by various environmental factors. For example, the compound’s reactivity and stability may be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s effects may be influenced by the specific biological environment within the body, including the presence of various enzymes and other biomolecules .
Biological Activity
1,2-Dichloro-2-methylpropane (also known as 1,2-dichloroisobutane) is a chlorinated hydrocarbon with the chemical formula CHCl. This compound exhibits various biological activities, which are critical for understanding its safety, toxicity, and potential applications in environmental and health sciences.
- Molecular Weight : 127.012 g/mol
- CAS Registry Number : 594-37-6
- IUPAC Name : this compound
- Chemical Structure :
Biological Activity Overview
This compound has been studied for its biological effects, particularly in terms of toxicity and environmental impact. Key findings include:
- Toxicity : It has been identified as toxic in various studies, with potential carcinogenic effects noted in animal models. The Ames test indicates it is mutagenic, suggesting a risk for genetic damage .
- Metabolism : The compound undergoes metabolic processes that can lead to the formation of reactive intermediates. These metabolites can interact with cellular macromolecules, leading to cytotoxic effects .
Toxicological Data
The following table summarizes key toxicological data related to this compound:
Parameter | Value |
---|---|
LD50 (oral, rat) | 1.93 g/kg |
Carcinogenicity | Potentially carcinogenic |
Mutagenicity (Ames Test) | Positive |
Biodegradability | Not readily biodegradable |
Case Studies
Several case studies have highlighted the biological implications of exposure to this compound:
- Case Study on Acute Toxicity :
- Environmental Impact Study :
- Human Health Risk Assessment :
The mechanism by which this compound exerts its toxic effects involves several pathways:
- Oxidative Stress : The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
- DNA Damage : Metabolites formed during its biotransformation can bind covalently to DNA, resulting in mutations that may lead to cancer.
Scientific Research Applications
Synthesis and Chemical Reactions
1,2-Dichloro-2-methylpropane serves as an important intermediate in the synthesis of various chemicals. It is utilized in:
- Production of Chlorinated Solvents : It acts as a precursor in the manufacturing of solvents like perchloroethylene and trichloroethylene, which are widely used in dry cleaning and degreasing .
- Oxychlorination Reactions : Research indicates that this compound can undergo oxychlorination processes to produce valuable chlorinated products. Studies have shown that under acidic conditions (pH 3.5), it can yield products over extended reaction times .
Environmental Applications
The environmental impact of this compound has been a subject of study due to its potential as a pollutant:
- Soil Fumigant : Historically, it was used as a soil fumigant to control pests and diseases in agricultural settings. However, many of these applications have been discontinued due to health concerns .
- Contaminant Studies : Its presence in environmental samples has been linked to industrial activities, prompting research into its degradation pathways and ecological effects. Studies have indicated that it can be detected in groundwater and soil samples near industrial sites .
Biological Studies
Research has explored the toxicological effects of this compound on biological systems:
- Toxicity Assessments : Animal studies have shown that exposure to this compound can lead to significant health issues, including carcinogenic effects. Notably, long-term studies indicated an increase in tumor incidences in rats exposed to high doses .
- Mechanisms of Action : Investigations into its metabolic pathways reveal that it can lead to the formation of reactive intermediates that may interact with cellular macromolecules, contributing to its toxicity .
Case Study 1: Industrial Exposure
A study conducted on workers in a printing firm revealed a correlation between exposure to cleaning agents containing this compound and increased incidences of bile duct cancer. This prompted regulatory reviews and changes in safety protocols within the industry .
Case Study 2: Environmental Remediation
Research focused on the degradation of this compound in contaminated groundwater has shown promising results using bioremediation techniques. Microbial populations capable of degrading chlorinated hydrocarbons were identified, leading to potential strategies for cleaning contaminated sites .
Q & A
Basic Research Questions
Q. What are the optimal laboratory synthesis methods for 1,2-dichloro-2-methylpropane, and how can purity be ensured?
- Methodological Answer : The compound is commonly synthesized via the reaction of 2-methylpropan-2-ol (tert-butanol) with hydrochloric acid under controlled conditions. Key variables include temperature (maintained at 20–25°C to avoid side reactions) and stoichiometric excess of HCl to drive the reaction to completion . Purification involves fractional distillation due to its boiling point of 107°C . Post-synthesis, gas chromatography (GC) or NMR analysis is recommended to confirm purity (>98% as per industrial standards) .
Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish this compound from structural isomers?
- Methodological Answer : In ¹H NMR, two distinct proton environments are observed:
- A singlet at ~1.6 ppm for the six equivalent methyl (-CH₃) protons.
- A quartet at ~3.6 ppm for the two methylene (-CH₂Cl) protons adjacent to the electronegative chlorine atom .
Integration ratios (6:2 or 3:1) and chemical shifts confirm the structure. ¹³C NMR further resolves the quaternary carbon (C-Cl) at ~70 ppm and methyl carbons at ~25 ppm. Cross-validation with IR spectroscopy (C-Cl stretch at 550–650 cm⁻¹) enhances structural certainty .
Advanced Research Questions
Q. What mechanisms explain the formation of this compound as a byproduct in oxidation reactions of tert-butyl ethers?
- Methodological Answer : Under acidic conditions with chloride ions, tert-butyl ethers undergo oxidation via radical intermediates. Chloride acts as a nucleophile, attacking carbocation intermediates formed during ether cleavage. For example, in the presence of Cl⁻ and H⁺, 2-chloro-2-methylpropane forms via SN1 or SN2 pathways, depending on steric hindrance and solvent polarity. Kinetic studies using in situ Raman spectroscopy can track reaction progress, while GC-MS identifies byproducts .
Q. How should researchers design toxicological studies to evaluate the health risks of this compound?
- Methodological Answer : Follow EPA/ATSDR frameworks for hazard identification:
- In vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent models (subchronic exposure at 50–200 mg/kg/day) assess acute toxicity .
- Dose-response relationships are analyzed using benchmark dose modeling (BMD) software.
- Epidemiological data from occupational exposures (e.g., solvent manufacturing workers) are cross-referenced with in silico QSAR predictions for carcinogenicity .
Q. How can contradictory data on the compound’s reactivity in substitution reactions be resolved?
- Methodological Answer : Discrepancies in reaction outcomes (e.g., SN1 vs. SN2 dominance) arise from solvent polarity and steric effects. For example:
- In polar aprotic solvents (DMF), SN2 mechanisms prevail, yielding inversion of configuration.
- In polar protic solvents (ethanol), steric hindrance at the tertiary carbon favors SN1 pathways.
Kinetic isotope effect (KIE) studies and computational modeling (DFT) clarify mechanistic pathways. Contradictory literature should be evaluated using meta-analysis frameworks, prioritizing peer-reviewed studies with controlled conditions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Use of explosion-proof equipment (per NFPA guidelines) due to its low flash point (15°C) .
- Grounding containers to prevent static discharge .
- Personal protective equipment (PPE): Nitrile gloves, face shields, and fume hoods with >100 ft/min airflow.
- Spill management: Neutralize with sodium bicarbonate and adsorb using vermiculite .
Preparation Methods
Preparation Methods of 1,2-Dichloro-2-methylpropane
Chlorination of 2-Methylpropene (Isobutylene)
The most common and industrially relevant method for preparing this compound involves the chlorination of 2-methylpropene. This process typically proceeds via an electrophilic addition of chlorine across the double bond of the alkene, resulting in the vicinal dichloride.
- Reaction Conditions: Chlorine gas (Cl2) is introduced to 2-methylpropene under controlled conditions, often with UV light catalysis to initiate radical formation and promote addition rather than substitution or polymerization.
- Mechanism: The reaction follows an electrophilic addition pathway where the double bond attacks chlorine, forming a chloronium ion intermediate, which is then attacked by a chloride ion to yield this compound.
- Optimization: Control of temperature, chlorine concentration, and reaction time is critical to favor 1,2-addition and minimize by-products such as poly-chlorinated derivatives or rearranged chlorides.
- Yield and Purification: After reaction completion, the mixture is typically washed with sodium bicarbonate to neutralize acidic by-products and dried over anhydrous magnesium sulfate. Redistillation is used to isolate the pure compound.
Parameter | Typical Value/Condition |
---|---|
Reactants | 2-Methylpropene, Chlorine gas |
Catalyst/Initiator | UV light or radical initiator |
Temperature | Ambient to slightly elevated (20–50 °C) |
Reaction Time | Minutes to hours depending on scale |
Purification | Washing with NaHCO3, drying (MgSO4), redistillation |
Major By-products | Poly-chlorinated isobutylene, rearranged chlorides |
Acid-Catalyzed Oxychlorination of tert-Butyl Ethers
Another preparation route involves the acid-catalyzed oxychlorination of tert-butyl ethers such as ethyl tert-butyl ether (ETBE) or methyl tert-butyl ether (MTBE) in the presence of hydrochloric acid and hydrogen peroxide.
- Reaction Conditions: Strongly acidic conditions (pH 1–3.5) and elevated temperatures (5–20 °C) facilitate the formation of this compound.
- Mechanism: The reaction proceeds via protonation of the ether, followed by substitution and chlorination steps leading to the dichloride.
- Kinetics: At pH 1, the formation is rapid, occurring within minutes, whereas at pH 3.5, the reaction requires several hours.
- Applications: This method is relevant in industrial settings where tert-butyl ethers are used as fuel additives, and chlorinated derivatives are formed as by-products.
Hydrochlorination of 2-Chloro-2-methylpropane and Related Precursors
This compound can also be synthesized by further chlorination or substitution reactions starting from 2-chloro-2-methylpropane or related intermediates.
- Example: In the presence of copper(I) chloride, copper(II) chloride, and sodium chloride at elevated temperatures (~150 °C), propylene can be converted to chlorinated derivatives including 1,2-dichloropropane analogs.
- Experimental Data: In a Parr reactor experiment, a solution containing CuCl2, CuCl, and NaCl was heated under propylene pressure to 150 °C for 15 minutes, yielding measurable amounts of 1,2-dichloropropane and related compounds, indicating the feasibility of catalytic chlorination under these conditions.
Catalyst/Reagents | CuCl2 (0.71 mol/kg), CuCl (0.71 mol/kg), NaCl (2.76 mol/kg) |
---|---|
Temperature | 150 °C |
Pressure | Propylene pressure |
Reaction Time | 15 minutes |
Products | 1,2-Dichloropropane (15.6 μmol), isopropanol (1087 μmol), acetone (18.8 μmol), isopropyl chloride (80.1 μmol) |
Carbonylation and Hydrolysis Routes (Indirect Synthesis)
Advanced synthetic routes involve the use of this compound as an intermediate in the synthesis of other compounds such as chloropivalic acid.
- Patent Example: Reaction of this compound with water, hydrogen fluoride, and carbon monoxide under high pressure and controlled temperature yields chloropivalic acid with high conversion rates (up to 90% by gas chromatography analysis).
- Conditions: Autoclave or high-pressure reactor setups with temperatures ranging from 0 °C to 66 °C and pressures up to 950 atmospheres.
- Workup: After reaction, organic layers are separated, washed, dried, and purified by distillation.
Parameter | Value/Condition |
---|---|
Reactants | This compound, H2O, HF, CO |
Temperature | 0–66 °C |
Pressure | 100–950 atm |
Reaction Time | 1–15.5 hours |
Yield | Up to 94% chloropivalic acid |
Analysis of Preparation Methods
Efficiency and Yield
- The chlorination of 2-methylpropene under UV light is efficient and scalable, providing high yields of this compound with manageable by-products.
- Acid-catalyzed oxychlorination offers rapid synthesis but requires careful pH and temperature control to optimize yield and minimize side reactions.
- Catalytic chlorination using copper salts under pressure is effective for related chloropropane compounds but may require further optimization for this compound specifically.
- High-pressure carbonylation and hydrolysis routes are more complex and suited for producing downstream products rather than the dichloride itself.
Mechanistic Insights
- Electrophilic addition of chlorine to alkenes is the fundamental mechanism for direct synthesis.
- Acid catalysis enhances leaving group ability and promotes substitution reactions.
- Radical initiation (via UV light) favors controlled addition rather than polymerization.
- Steric hindrance from the methyl substituent influences regioselectivity and reaction rates.
Purification and Characterization
- Purification typically involves aqueous washing to remove acidic impurities, drying over anhydrous salts, and distillation.
- Gas chromatography coupled with mass spectrometry (GC-MS) is standard for analyzing product composition and purity.
- Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity.
Summary Table of Preparation Methods
Method | Reactants/Conditions | Yield (%) | Notes |
---|---|---|---|
Chlorination of 2-methylpropene | Cl2 gas, UV light, ambient temperature | High (not specified) | Direct, scalable, requires control of Cl2 |
Acid-Catalyzed Oxychlorination | tert-Butyl ethers, HCl, H2O2, pH 1–3.5, 5–20 °C | Rapid formation at pH 1 | Industrial relevance, pH-dependent kinetics |
Catalytic Chlorination (Cu salts) | CuCl2, CuCl, NaCl, 150 °C, propylene pressure | Moderate (μmol scale) | Experimental, requires optimization |
Carbonylation/Hydrolysis | This compound, H2O, HF, CO, high pressure | Up to 94 (for chloropivalic acid) | Indirect, complex, for derivative synthesis |
Properties
IUPAC Name |
1,2-dichloro-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c1-4(2,6)3-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPNDCHKFIHPBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870661 | |
Record name | 1,2-Dichloro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-37-6, 27177-44-2 | |
Record name | 1,2-Dichloro-2-methylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, dichloro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DICHLORO-2-METHYLPROPANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166449 | |
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Record name | 1,2-Dichloro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dichloro-2-methylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.945 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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